![molecular formula C27H26N4O3 B13860613 (2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)
(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an imidazole ring, a naphthalene moiety, and a benzoyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the formation of the imidazole ring, the coupling of the naphthalene moiety, and the introduction of the benzoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring and naphthalene moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules, naphthalene derivatives, and benzoyl-substituted compounds. Examples include:
Imidazole derivatives: Compounds like histamine and cimetidine, which also contain the imidazole ring.
Naphthalene derivatives: Compounds such as naphthalene-2-sulfonic acid and naphthalene-1,5-diamine.
Benzoyl-substituted compounds: Molecules like benzoyl peroxide and benzoyl chloride.
Uniqueness
What sets (2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H26N4O3 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H26N4O3/c1-17(2)12-25(27(33)34)31-26(32)23-11-10-19(29-15-20-14-28-16-30-20)13-24(23)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,13-17,25H,12H2,1-2H3,(H,28,30)(H,31,32)(H,33,34)/t25-/m0/s1 |
InChI Key |
NBZJXSOFEBPDPB-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)N=CC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)N=CC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)
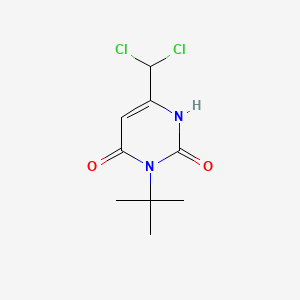
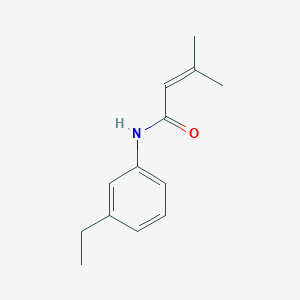
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

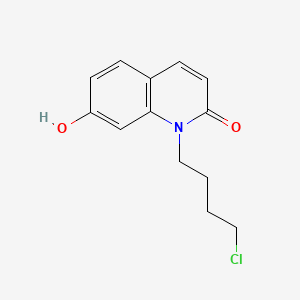
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)

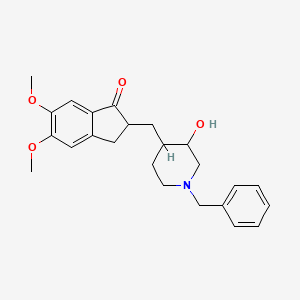
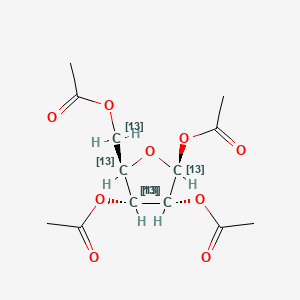
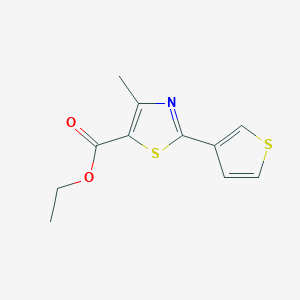
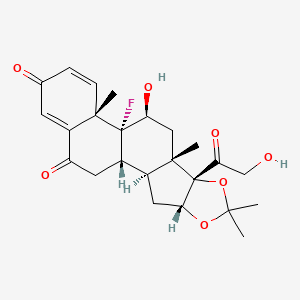
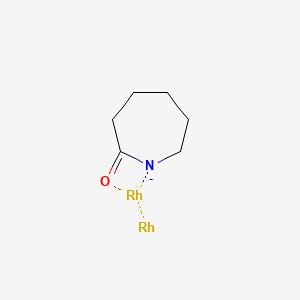
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
